1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of an ethoxy group attached to the phenyl ring at the second position and a methoxy group attached to another phenyl ring at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-ethoxyaniline with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The reaction can be represented as follows:
2-Ethoxyaniline+4-Methoxyphenyl isocyanate→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reactants are fed into the reactor at controlled rates, and the reaction is monitored using in-line analytical techniques such as infrared spectroscopy to ensure the desired product is formed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted ureas with different functional groups.
Scientific Research Applications
1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)urea has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the synthesis of polymers and other materials with unique properties, such as enhanced thermal stability or specific optical characteristics.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.
Mechanism of Action
The mechanism by which 1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)urea exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The presence of the ethoxy and methoxy groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(2-Methoxyphenyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Ethoxyphenyl)-3-(4-ethoxyphenyl)urea: Similar structure but with ethoxy groups on both phenyl rings.
Uniqueness: 1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)urea is unique due to the specific combination of ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This combination can result in distinct physicochemical properties and interactions with molecular targets compared to similar compounds.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-21-15-7-5-4-6-14(15)18-16(19)17-12-8-10-13(20-2)11-9-12/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXFOCLODAHFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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